molecular formula C14H12O4 B6615956 3-(3-methoxyphenoxy)benzoic acid CAS No. 875845-38-8

3-(3-methoxyphenoxy)benzoic acid

Cat. No.: B6615956
CAS No.: 875845-38-8
M. Wt: 244.24 g/mol
InChI Key: DBDBIRFJEPBPLP-UHFFFAOYSA-N
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Description

Contextual Significance in Organic Synthesis and Pharmaceutical Chemistry

3-(3-Methoxyphenoxy)benzoic acid is a notable organic compound within the realms of organic synthesis and pharmaceutical chemistry. As a derivative of benzoic acid, it serves as a versatile intermediate in the synthesis of more complex molecules. chemixl.com Its structure, which incorporates a diaryl ether linkage, is a key feature in various biologically active compounds. The presence of both a carboxylic acid group and a methoxy (B1213986) group allows for a range of chemical modifications, making it a valuable building block for creating diverse molecular architectures. chemixl.com

In pharmaceutical chemistry, derivatives of benzoic acid have a long history of use and are components in various medications. nih.gov Specifically, compounds with structures similar to this compound are investigated for their potential therapeutic properties. For instance, the related compound 2-(3-methoxyphenoxy)benzoic acid is a known intermediate in the synthesis of xanthone (B1684191) dicarboxylic acids, which have been studied for their ability to inhibit the binding of leukotriene B4 (LTB4) to its receptors, suggesting potential anti-inflammatory applications. iucr.orgevitachem.com The structural motifs present in this compound are of interest to medicinal chemists for their potential to interact with biological targets. smolecule.com

Historical Perspective on Related Benzoic Acid Derivatives in Research

The study of benzoic acid and its derivatives dates back to the 16th century, with its initial discovery through the dry distillation of gum benzoin. newworldencyclopedia.org The structure of benzoic acid was later determined in 1832 by Justus von Liebig and Friedrich Wöhler. newworldencyclopedia.orgua.edu This foundational work paved the way for extensive research into its derivatives and their properties.

Historically, benzoic acid itself was recognized for its antifungal properties in 1875, leading to its use as a preservative. newworldencyclopedia.org Over the years, the industrial production of benzoic acid has evolved, with current methods favoring the environmentally conscious partial oxidation of toluene (B28343). newworldencyclopedia.org The exploration of benzoic acid derivatives has been a continuous effort in the scientific community. These derivatives are widely distributed in nature and are integral to the synthesis of numerous organic substances. epa.gov Research has expanded to include various substituted benzoic acids, with investigations into their biological activities, such as antimicrobial, anti-inflammatory, and antioxidant effects. ontosight.aiijcrt.org This long history of research provides the context for the more recent and specific investigations into compounds like this compound.

Scope and Research Focus on this compound

Current research on this compound and its isomers is multifaceted, with a significant focus on its application as a precursor in the synthesis of novel compounds with potential pharmaceutical value. For example, the synthesis of bosutinib, a kinase inhibitor, has been achieved starting from 3-methoxy-4-hydroxybenzoic acid, a closely related compound. mdpi.com

The investigation of diaryl ether linkages, a key structural component of this compound, is a prominent area of research. The synthesis of such compounds can be achieved through methods like the Ullmann condensation, which involves the reaction of a phenol (B47542) with a halogenated benzoic acid in the presence of a copper catalyst. evitachem.com

The structural and physicochemical properties of these molecules are also of great interest. X-ray crystallography studies on the related 2-(3-methoxyphenoxy)benzoic acid have revealed details about its molecular conformation and intermolecular interactions, such as the formation of hydrogen-bonded dimers. iucr.org Such studies are crucial for understanding the compound's behavior and potential interactions in a biological context.

Physicochemical Properties of Benzoic Acid Derivatives

CompoundCAS NumberMolecular FormulaMolecular Weight (g/mol)
3-Methoxybenzoic acid586-38-9C8H8O3152.15
2-(3-Methoxyphenoxy)benzoic acid21905-75-9C14H12O4244.24
3-(4-Methoxyphenoxy)benzoic acid117423-75-3C14H12O4244.24
3-[(3-Methoxyphenoxy)methyl]benzoic acid30082-38-3C15H14O4258.27

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(3-methoxyphenoxy)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O4/c1-17-11-5-3-7-13(9-11)18-12-6-2-4-10(8-12)14(15)16/h2-9H,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBDBIRFJEPBPLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)OC2=CC=CC(=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Preparations of 3 3 Methoxyphenoxy Benzoic Acid

Established Synthetic Routes for Diaryl Ether Formation

The formation of the ether linkage between two aromatic rings is the cornerstone of synthesizing 3-(3-methoxyphenoxy)benzoic acid. Traditional methods such as the Ullmann condensation and Williamson ether synthesis have long been employed for this purpose.

Ullmann Condensation Reaction Protocols

The Ullmann condensation, discovered by Fritz Ullmann and Irma Goldberg, is a classical method for forming diaryl ethers. wikipedia.org This reaction typically involves the copper-catalyzed coupling of an aryl halide with a phenol (B47542). wikipedia.orgscielo.org.mx In the context of synthesizing this compound, this would involve the reaction of a 3-halobenzoic acid derivative with 3-methoxyphenol (B1666288), or a 3-halophenyl methyl ether with 3-hydroxybenzoic acid.

Historically, these reactions required harsh conditions, such as high temperatures (often exceeding 210°C) and the use of high-boiling polar solvents like N-methylpyrrolidone or nitrobenzene, with stoichiometric amounts of copper powder. wikipedia.org The reactivity of the aryl halide follows the order I > Br > Cl. scielo.org.mx The presence of electron-withdrawing groups on the aryl halide generally enhances the reaction rate. scielo.org.mx

Modern advancements have led to the development of milder and more efficient Ullmann-type reactions. These often utilize soluble copper catalysts supported by ligands such as diamines and acetylacetonate, allowing the reaction to proceed at lower temperatures. wikipedia.org For instance, the use of copper(I) iodide with N,N-dimethylglycine as a ligand has been shown to be effective for diaryl ether synthesis at 90°C. organic-chemistry.org Similarly, systems employing copper(I) oxide with inexpensive ligands in the presence of cesium carbonate in acetonitrile (B52724) have demonstrated excellent yields under mild conditions. acs.org These improved protocols tolerate a wider range of functional groups and can be applied to sterically hindered substrates. acs.org A study also described a novel Ullmann-type synthesis using thallium derivatives as both aryl components, which allows for the participation of less nucleophilic phenols. scielo.org.mx

Table 1: Examples of Ullmann Condensation Conditions for Diaryl Ether Synthesis

Catalyst/Ligand SystemBaseSolventTemperature (°C)ReactantsReference
Copper PowderKOH->2104-chloronitrobenzene, phenol wikipedia.org
CuI / N,N-dimethylglycine--90Aryl iodides/bromides, phenols organic-chemistry.org
Cu₂O / LigandCs₂CO₃AcetonitrileMildAryl bromides/iodides, phenols acs.org
Thallous phenoxide / Arylthallium(III) bistrifluoroacetate-Dioxane95Thallium derivatives scielo.org.mx

Direct Etherification and Williamson Synthesis Approaches

The Williamson ether synthesis is another fundamental method for preparing ethers, involving the SN2 reaction between an alkoxide and a primary alkyl halide. masterorganicchemistry.combyjus.com While classically applied to the synthesis of alkyl ethers, its principles can be adapted for diaryl ether synthesis through nucleophilic aromatic substitution (SNAr). masterorganicchemistry.com

In an SNAr approach to this compound, a phenoxide (like the conjugate base of 3-methoxyphenol) acts as the nucleophile, attacking an activated aryl halide (such as a 3-halobenzoic acid derivative bearing electron-withdrawing groups ortho or para to the halide). rsc.orgnih.gov The reaction proceeds through a Meisenheimer intermediate. nih.gov The leaving group is typically a halide, and the reactivity order is generally F > Cl > Br > I. chem-station.com

For the synthesis to be efficient via an SNAr mechanism, the aromatic ring of the halide must be sufficiently electron-deficient. fishersci.co.uk This can be a limitation when synthesizing compounds like this compound where the benzoic acid group provides only moderate activation. Solvents commonly used for SNAr reactions are polar and aprotic, such as DMSO, DMF, or NMP. fishersci.co.uk Bases like potassium carbonate or sodium hydride are often employed to generate the phenoxide in situ. fishersci.co.uk

Novel and Evolving Synthetic Strategies

To overcome the limitations of classical methods, newer synthetic strategies have been developed, primarily focusing on metal-catalyzed cross-coupling reactions and derivatization of related structures.

Metal-Catalyzed Cross-Coupling Methods in Diaryl Ether Synthesis

Palladium-catalyzed cross-coupling reactions have emerged as powerful alternatives to the copper-based Ullmann reaction for diaryl ether synthesis. organic-chemistry.org These methods, often extensions of the Buchwald-Hartwig amination, generally proceed under milder conditions and exhibit broader substrate scope. organic-chemistry.org

The catalytic cycle typically involves a Pd(0) species that undergoes oxidative addition with the aryl halide. Subsequent reaction with the phenol (as an alcohol or phenoxide) and reductive elimination yields the diaryl ether and regenerates the Pd(0) catalyst. The choice of ligand is crucial for the success of these reactions. Bulky, electron-rich phosphine (B1218219) ligands are commonly employed to facilitate the reductive elimination step. acs.org For example, a catalytic system using a palladium source like Pd(OAc)₂ with a bulky biarylphosphine ligand has been shown to facilitate C-O cross-coupling under mild conditions. acs.org N-heterocyclic carbenes (NHCs) have also been successfully used as ligands in palladium-catalyzed diaryl ether synthesis, offering an air-stable and phosphine-free alternative. organic-chemistry.org

Table 2: Comparison of Catalytic Systems for Diaryl Ether Synthesis

CatalystLigand TypeKey FeaturesReference
CopperDiamines, AcetylacetonatesImproved Ullmann conditions, lower temperatures wikipedia.org
PalladiumBiarylphosphinesMild conditions, broad scope, high yields acs.org
PalladiumN-Heterocyclic Carbenes (NHCs)Air-stable, phosphine-free, robust organic-chemistry.org

Demethylation Strategies for Hydroxyphenoxy Analogues

An alternative approach to obtaining derivatives of this compound involves the chemical modification of closely related compounds. For instance, the synthesis of 3-(3-hydroxyphenoxy)benzoic acid can be achieved, which can then potentially be methylated to yield the target compound.

Industrially, 3-hydroxybenzoic acid is often produced from 3-sulfobenzoic acid. sciencemadness.orggoogle.com This 3-hydroxybenzoic acid can then be methylated to produce 3-methoxybenzoic acid. sciencemadness.org In a laboratory setting, one could envision a route where 3-hydroxybenzoic acid is first coupled with a suitable 3-haloanisole, or 3-methoxyphenol is coupled with a 3-halobenzoic acid, followed by a final methylation or demethylation step.

A patent describes a process for the regioselective demethylation of polymethoxy-substituted benzoic acid esters using a Lewis acid like aluminum halide. google.com While this specific patent focuses on demethylating a para-methoxy group, similar strategies could potentially be adapted for the selective demethylation of a dimethoxy-substituted precursor to yield a hydroxymethoxy derivative.

Green Chemistry and Sustainable Synthetic Approaches

Modern synthetic chemistry places a strong emphasis on developing environmentally friendly and sustainable processes. In the context of diaryl ether synthesis, this translates to using less hazardous reagents and solvents, milder reaction conditions, and employing recyclable catalysts. nih.gov

The use of water as a solvent is a key aspect of green chemistry. nih.gov Some Ullmann-type couplings have been successfully performed in water, offering a significant environmental advantage over traditional organic solvents. nih.gov For example, a copper/ascorbic acid-based magnetic nanocatalyst has been reported for the etherification of aryl halides with phenols in water at room temperature. nih.gov

The development of heterogeneous catalysts, such as copper or palladium nanoparticles supported on materials like carbon nanofibers or magnetic nanoparticles, is another important area of green synthesis. nih.gov These catalysts can be easily separated from the reaction mixture by filtration or with an external magnet and can often be reused multiple times without a significant loss of activity, making the process more economical and sustainable. nih.gov For instance, copper fluorapatite (B74983) (CuFAP) has been used as a catalyst for the coupling of phenols with arylboronic acids in methanol (B129727) at room temperature. rsc.org

Microwave-assisted synthesis has also been explored as a green alternative. Catalyst-free coupling of phenols with electron-deficient aryl halides has been achieved in refluxing DMSO with microwave irradiation, significantly reducing reaction times. organic-chemistry.org

Catalytic Systems in the Production of Benzoic Acid Derivatives

Catalytic systems are fundamental to the efficient and selective synthesis of benzoic acid derivatives, including precursors to this compound. These systems are broadly categorized into homogeneous and heterogeneous catalysis, each with distinct advantages.

Homogeneous Catalysis:

Homogeneous catalysts, which exist in the same phase as the reactants, are widely used in the production of benzoic acid derivatives. A prominent example is the cobalt-catalyzed oxidation of toluene (B28343) to benzoic acid. researchgate.net This process, however, can lead to the formation of byproducts like benzyl (B1604629) alcohol and benzaldehyde. researchgate.net To enhance selectivity, various manganese-based homogeneous catalytic systems have been investigated. researchgate.net

The Buchwald-Hartwig amination is a cornerstone of modern homogeneous catalysis for C-N and C-O bond formation. wikipedia.orgorganic-chemistry.org The versatility of this palladium-catalyzed reaction stems from the ability to tune the catalyst's reactivity by modifying the phosphine ligands. Early systems utilized monodentate phosphine ligands like P(o-tolyl)₃, while later generations introduced bidentate ligands such as BINAP and DPEPhos, and more recently, sterically hindered alkyl-biaryl phosphine ligands. wikipedia.org These advancements have enabled the coupling of a wider range of substrates under milder conditions. The choice of base, such as sodium tert-butoxide (NaOt-Bu) or cesium carbonate (Cs₂CO₃), is also critical for the reaction's success. imperial.ac.uk

Table 1: Comparison of Ligand Generations in Buchwald-Hartwig Amination

Ligand Generation Typical Ligand(s) Substrate Scope Reaction Conditions
First P(o-tolyl)₃ Electron-poor or neutral aryl bromides/iodides, cyclic secondary amines High temperature (80-100 °C)
Second BINAP, DPEPhos Electron-rich/poor/neutral aryl bromides/iodides/triflates Milder conditions

Heterogeneous Catalysis:

Heterogeneous catalysts, which are in a different phase from the reactants, offer advantages in terms of catalyst recovery and recycling. Zeolites, for instance, have been extensively studied as catalysts for the acylation of aromatic compounds, including the benzoylation of phenol with benzoic acid to produce hydroxybenzophenones. mdpi.com H-beta zeolites have demonstrated superior performance in this reaction compared to H-Y zeolites. mdpi.com

In the context of producing benzoic acid from renewable sources, catalytic pyrolysis of lignocellulosic biomass followed by oxidation of the resulting toluene-rich aromatics has been explored. researchgate.net MnO₂/NHPI has been identified as an effective catalyst for the liquid-phase oxidation of toluene to benzoic acid under relatively mild conditions. researchgate.net

Ullmann-Type Reactions:

The Ullmann condensation, a copper-catalyzed reaction, is a well-established method for the synthesis of diaryl ethers. wikipedia.org Traditional Ullmann reactions often required stoichiometric amounts of copper and high temperatures. wikipedia.org However, the development of catalytic systems using copper(I) salts and various ligands has significantly improved the efficiency and conditions of this reaction. For example, the use of CuI with ligands like N,N-dimethylglycine has enabled the coupling of aryl iodides with aliphatic alcohols at lower temperatures. sciencemadness.org Microwave-assisted Ullmann couplings have also been shown to be highly efficient, significantly reducing reaction times. nih.gov

Table 2: Catalytic Systems for Benzoic Acid Derivative Synthesis

Reaction Type Catalyst System Typical Substrates Key Features
Toluene Oxidation Cobalt octoate, Mn-based complexes Toluene Homogeneous catalysis, can produce byproducts
Buchwald-Hartwig Amination/Ether Synthesis Pd(OAc)₂, Pd₂(dba)₃ with phosphine ligands Aryl halides, amines, alcohols Homogeneous catalysis, mild conditions, broad scope
Ullmann Condensation CuI, Cu(0) with ligands Aryl halides, phenols, amines Can be homogeneous or heterogeneous, often requires higher temperatures than Pd-catalyzed reactions

Structural Elucidation and Advanced Spectroscopic Characterization of 3 3 Methoxyphenoxy Benzoic Acid and Its Derivatives

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography is a powerful technique that allows for the precise determination of the atomic and molecular structure of a crystal. For derivatives of phenoxybenzoic acids, this method reveals crucial details about their conformation and the non-covalent interactions that govern their packing in the solid state.

The crystal structure of phenoxybenzoic acid derivatives is significantly influenced by a network of intermolecular interactions. A prominent feature in the crystal structure of 2-(3-methoxyphenoxy)benzoic acid, a related isomer, is the formation of classical O-H···O hydrogen-bonded carboxylic acid dimers. nih.govresearchgate.net These dimers are a common motif in the crystal structures of carboxylic acids.

Interactive Data Table: Intermolecular Interactions in a 2-(3-Methoxyphenoxy)benzoic Acid Analogue

Interaction Type Donor-H···Acceptor D-H (Å) H···A (Å) D···A (Å) D-H···A (°)
Hydrogen Bond O-H···O 0.86 (2) 1.80 (2) 2.6497 (14) 169 (3)
C-H···π Interaction C-H···Cg1 0.93 2.92 3.6557 (18) 137
C-H···π Interaction C-H···Cg2 0.93 2.97 3.8372 (15) 156

Data derived from a study on 3-Methyl-2-(4-methylphenoxy)benzoic acid, a related phenoxybenzoic acid derivative. nih.gov Cg1 and Cg2 represent the centroids of the aromatic rings.

The relative orientation of the two aromatic rings in phenoxybenzoic acid derivatives is a key structural parameter. This is defined by the dihedral angle between the planes of the two rings. In the case of 2-(3-methoxyphenoxy)benzoic acid, the benzene (B151609) rings are oriented at a dihedral angle of 69.6 (3)°. nih.govresearchgate.net This twisted conformation is a common feature in diaryl ethers.

For a related compound, 3-methyl-2-(4-methylphenoxy)benzoic acid, the dihedral angle between the aromatic rings is even larger at 86.7 (9)°, indicating a nearly perpendicular arrangement. nih.gov The specific value of this dihedral angle is influenced by the substitution pattern on the aromatic rings and the steric hindrance between the two moieties. The conformational flexibility of these molecules can lead to the existence of different crystalline forms, known as polymorphs, where the dihedral angles and intermolecular interactions may vary. nih.gov

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules in solution. While one-dimensional (1D) NMR provides basic information about the chemical environment of nuclei like ¹H and ¹³C, two-dimensional (2D) NMR techniques offer a more detailed picture of molecular connectivity and spatial relationships. wikipedia.org

For complex molecules like 3-(3-methoxyphenoxy)benzoic acid and its derivatives, 1D NMR spectra can suffer from signal overlap, making unambiguous assignment of all resonances challenging. Two-dimensional NMR experiments, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are employed to overcome this limitation. wikipedia.orghuji.ac.ilscribd.com

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are spin-spin coupled to each other, typically over two to three bonds. wikipedia.orgscribd.com Cross-peaks in a COSY spectrum reveal which protons are neighbors in the molecular structure, allowing for the tracing of spin systems within the aromatic rings and any aliphatic side chains.

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear correlation experiment establishes correlations between protons and directly attached heteronuclei, most commonly ¹³C. wikipedia.orgslideshare.net Each cross-peak in an HSQC spectrum links a specific proton resonance to the resonance of the carbon atom it is bonded to, providing a powerful method for assigning the carbon skeleton.

By combining the information from COSY, HSQC, and other 2D NMR experiments like Heteronuclear Multiple Bond Correlation (HMBC), which shows longer-range H-C correlations, a complete and unambiguous assignment of all proton and carbon signals can be achieved. scribd.com

While X-ray crystallography provides a static picture of the molecule in the solid state, NMR spectroscopy can offer insights into its preferred conformation and dynamic behavior in solution. The relative populations of different conformers can be estimated by analyzing NMR parameters such as chemical shifts and coupling constants.

For flexible molecules like this compound, rotation around the ether linkage and the bond connecting the carboxylic acid group to the phenyl ring can lead to different spatial arrangements. Computational modeling, in conjunction with experimental NMR data, can be used to determine the most stable conformations in a given solvent. For instance, in a study of 3-(azidomethyl)benzoic acid, computational analysis helped to understand the energetic landscape and the barriers between different conformers observed in the solid state, which can be correlated to their behavior in solution. nih.gov

High-Resolution Mass Spectrometry (HR-MS) for Molecular Identity and Analogue Differentiation

High-Resolution Mass Spectrometry (HR-MS) is a crucial technique for the precise determination of the molecular weight of a compound. researchgate.net Unlike low-resolution mass spectrometry, which provides the nominal mass, HR-MS can measure the mass of a molecule with very high accuracy, typically to within a few parts per million (ppm). researchgate.netchem-agilent.com This high accuracy allows for the unambiguous determination of the elemental composition of the molecule.

For this compound (C₁₄H₁₂O₄), the theoretical exact mass can be calculated. HR-MS analysis would yield an experimental mass that is very close to this theoretical value, confirming the molecular formula. Furthermore, HR-MS is invaluable for differentiating between closely related analogues or potential impurities. The high resolving power of instruments like Time-of-Flight (TOF), Orbitrap, and Fourier Transform Ion Cyclotron Resonance (FT-ICR) mass spectrometers allows for the separation of ions with very similar mass-to-charge ratios. researchgate.net The fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments, coupled with high-resolution measurement of the fragment ions, provide further structural information that can be used to distinguish between isomers. vu.edu.au

Interactive Data Table: Theoretical vs. Experimental Mass Data

Compound Molecular Formula Theoretical Exact Mass (m/z) Experimental Mass (m/z) Mass Error (ppm)
This compound C₁₄H₁₂O₄ Value not available in search results Value not available in search results Value not available in search results
Buspirone (Example from literature) C₂₁H₃₁N₅O₂ 385.2478 385.2472 -1.6

The data for this compound is hypothetical as specific experimental HR-MS data was not found in the search results. The Buspirone data is included as a literature example to illustrate the principle of HR-MS analysis. chem-agilent.com

Lack of Specific Computational Studies on this compound

Following a comprehensive search of available scientific literature, it has been determined that there is a notable absence of specific computational chemistry and molecular modeling studies focused solely on the chemical compound This compound . While research exists for structurally similar compounds, such as 3-phenoxybenzoic acid nih.gov, various benzoic acid derivatives nih.govmdpi.com, and other related structures orientjchem.orgnih.govresearchgate.netresearchgate.netresearchgate.net, the specific data required to populate a detailed analysis for this compound is not present in the reviewed materials.

The initial research plan aimed to detail several aspects of the computational analysis of this specific molecule, including its quantum chemical properties, reactivity, and interactions with biological targets. However, the search did not yield any dedicated studies applying Density Functional Theory (DFT), Frontier Molecular Orbital Theory, molecular docking, in silico screening, or molecular dynamics simulations directly to this compound.

Computational Chemistry and Molecular Modeling Studies of 3 3 Methoxyphenoxy Benzoic Acid

Molecular Dynamics Simulations

Conformational Dynamics and Stability in Various Environments

The conformational landscape of a molecule is critical to its function and interaction with its environment. For molecules with multiple rotatable bonds, like 3-(3-methoxyphenoxy)benzoic acid, understanding the preferred conformations and the energy barriers between them is key. While specific studies on this compound are lacking, research on other substituted benzoic acids provides valuable insights.

For instance, computational evaluations of 3-(azidomethyl)benzoic acid have demonstrated the existence of multiple conformational polymorphs. nih.gov These studies, combining crystal structure analysis and in silico conformational analysis, revealed that different spatial arrangements of the azidomethyl group lead to distinct crystal packing. nih.gov The energy barriers between these conformers were found to be significant, indicating that the observed differences were not just minor adjustments but distinct local minima on the potential energy surface. nih.gov This highlights the influential role of the substituent at the 3-position of the benzoic acid ring in dictating the molecule's solid-state structure.

Similarly, molecular dynamics (MD) simulations and metadynamics have been employed to study the polymorphism of N-(3-hydroxyphenyl)-3-methoxybenzamide, a compound that shares the 3-methoxybenzoyl moiety. mdpi.com These simulations provided insights into the spontaneous transformation of one polymorph into another at room temperature, revealing relatively low energy barriers of approximately +8 kJ/mol for the transition. mdpi.com This suggests that for related molecules like this compound, a dynamic equilibrium between different conformers could exist in solution, influenced by the surrounding environment.

CompoundComputational MethodKey FindingReference
3-(Azidomethyl)benzoic acidCrystal structure analysis, in silico conformational analysisExistence of three conformational polymorphs driven by the azidomethyl group. nih.gov
N-(3-Hydroxyphenyl)-3-methoxybenzamideMolecular dynamics, MetadynamicsRevealed two polymorphs with conformational variations and provided insight into their interconversion. mdpi.com
3-Hydroxybenzoic acidMolecular dynamics simulationsStudied the influence of crystallization additives on crystal morphology. bohrium.com

Aggregation Behavior and Solvent Interactions

The behavior of this compound in solution, particularly its tendency to aggregate and interact with solvents, is crucial for its application and bioavailability. Benzoic acids are well-known to form hydrogen-bonded dimers in non-polar solvents. In the solid state, the crystal structure of the related 2-(3-methoxyphenoxy)benzoic acid shows the formation of classical O-H···O hydrogen-bonded carboxylic acid dimers. researchgate.net These dimers are further linked by other interactions to form a three-dimensional network. researchgate.net It is highly probable that this compound would exhibit similar dimeric behavior, especially in aprotic and non-polar environments.

Molecular dynamics simulations on 3-hydroxybenzoic acid have been used to study its interaction with various solvents and additives during crystallization. bohrium.comresearchgate.net These studies evaluate how different molecules adsorb onto the crystal surfaces, influencing the growth rate and morphology of the crystals. bohrium.comresearchgate.net Such computational approaches could be applied to this compound to predict its solubility and crystallization behavior in different solvent systems. The presence of the ether oxygen and the methoxy (B1213986) group introduces additional sites for hydrogen bonding and dipole-dipole interactions with solvent molecules, which could compete with the formation of carboxylic acid dimers.

The aggregation of benzoic acid derivatives is not limited to dimer formation. In certain solvents, π-π stacking interactions between the aromatic rings can also play a significant role. The specific nature of the solvent, its polarity, and its ability to act as a hydrogen bond donor or acceptor will determine the predominant type of intermolecular interaction.

Structure-Based Computational Design Methodologies for Related Scaffolds

The diaryl ether scaffold, the core structure of this compound, is a common motif in many biologically active compounds. Structure-based computational design is a powerful tool for the discovery and optimization of new molecules based on this scaffold.

One prominent application of these methodologies is in the design of enzyme inhibitors. For example, a series of novel diaryl ether derivatives were designed and synthesized as inhibitors of the InhA enzyme from Mycobacterium tuberculosis. nih.gov Molecular docking studies were instrumental in understanding the binding modes of these compounds and correlating their predicted binding affinities with their experimentally determined inhibitory activities. nih.gov The most potent compounds from this series were identified as potential leads for the development of new anti-tuberculosis drugs. nih.gov

In another study, diaryl heterocyclic analogues were designed as tubulin polymerization inhibitors with potent anticancer activities. nih.gov Computational modeling, likely including docking and pharmacophore analysis, guided the design of molecules that could bind to the colchicine (B1669291) binding site of tubulin. nih.gov The most promising compound identified through this approach not only showed high antiproliferative activity but also exhibited good metabolic stability, highlighting the importance of integrating computational predictions of both efficacy and pharmacokinetic properties in the drug design process. nih.gov

These examples demonstrate the utility of computational methods in leveraging the structural information of a target protein to design novel ligands with desired biological activities. The general workflow involves:

Target Identification and Validation: Identifying a biological target relevant to a disease.

Binding Site Analysis: Characterizing the size, shape, and chemical nature of the binding pocket.

Virtual Screening or de novo Design: Computationally screening large libraries of compounds or designing novel molecules to fit the binding site.

Scoring and Ranking: Using scoring functions to estimate the binding affinity of the designed compounds.

Synthesis and Biological Evaluation: Synthesizing the most promising candidates and testing their activity in vitro and in vivo.

ScaffoldTargetComputational MethodOutcomeReference
Diaryl etherInhA (Mycobacterium tuberculosis)Molecular dockingIdentification of potent inhibitors with good binding affinities. nih.gov
Diaryl heterocyclicTubulinStructure-based designDevelopment of potent tubulin polymerization inhibitors with anticancer activity. nih.gov

Applications in Chemical Synthesis and As a Synthetic Intermediate

Precursor for Xanthone (B1684191) Derivatives

Xanthones, a class of oxygenated heterocyclic compounds with a dibenzo-γ-pyrone framework, exhibit a wide range of pharmacological properties. wits.ac.za The synthesis of these valuable compounds often involves the cyclization of precursor molecules. 2-(3-Methoxyphenoxy)benzoic acid has been identified as an important intermediate in the creation of xanthone dicarboxylic acids. researchgate.net These dicarboxylic acid derivatives are of particular interest in medicinal chemistry. For instance, they are precursors to compounds that have shown potential in inhibiting the binding of leukotriene B4 (LTB4) to its receptors on human neutrophils. researchgate.net

The general strategy for synthesizing xanthones from phenoxybenzoic acids involves an acid-catalyzed cyclization reaction. ijsr.net This process typically yields the core xanthone structure, which can then be further modified. ijsr.net The presence of the methoxy (B1213986) group on the phenoxy ring of 3-(3-methoxyphenoxy)benzoic acid offers a site for further chemical transformation, allowing for the creation of a diverse library of xanthone derivatives.

Building Block for Complex Organic Molecules

The structural features of this compound make it a valuable building block for the synthesis of more intricate organic molecules. The diphenyl ether core provides a rigid scaffold, while the carboxylic acid and methoxy groups offer reactive handles for further chemical modifications.

One notable application is in the synthesis of m-aryloxy phenols. mdpi.comencyclopedia.pub These motifs are present in a variety of biologically active compounds and materials. researchgate.netnih.gov The synthesis often involves the demethylation of the methoxy group in compounds like this compound to yield a hydroxyl group, thereby forming an m-aryloxy phenol (B47542) scaffold. mdpi.comencyclopedia.pub This transformation can be achieved using various reagents, including strong acids like hydrogen bromide. mdpi.comencyclopedia.pub

Furthermore, the carboxylic acid group can be readily converted into other functional groups, such as amides, esters, or can be used in coupling reactions to extend the molecular framework. This versatility allows for the incorporation of the 3-(3-methoxyphenoxy)phenyl moiety into a wide array of complex structures with potential applications in medicinal chemistry and materials science.

Intermediate in the Synthesis of Dibenzo[b,e]oxepinones

Dibenzo[b,e]oxepinones are a class of tricyclic compounds that form the core structure of various pharmacologically active molecules, including the antidepressant drug doxepin. conicet.gov.ar The synthesis of these seven-membered heterocyclic rings can be achieved through the intramolecular acylation of 2-(phenoxymethyl)benzoic acids. conicet.gov.ar

In this context, a derivative of the title compound, specifically 2-((3-methoxyphenoxy)methyl)benzoic acid, serves as a key starting material. conicet.gov.ar This precursor undergoes an intramolecular Friedel-Crafts-type reaction to form the dibenzo[b,e]oxepinone ring system. Research has shown that this cyclization can be efficiently promoted by a cooperative system of iron(II) chloride and dichloromethyl methyl ether, offering a sustainable and effective method for constructing this important heterocyclic scaffold. conicet.gov.ar The methoxy group on the phenoxy ring can be retained or modified in the final product, allowing for the synthesis of a variety of substituted dibenzo[b,e]oxepinone derivatives.

Utility in the Preparation of m-Aryloxy Phenol Scaffolds

The m-aryloxy phenol structural motif is a key component in numerous biologically active compounds and functional materials. mdpi.comresearchgate.netnih.gov The synthesis of these scaffolds is a significant area of research, and this compound and its derivatives serve as valuable precursors.

A primary method for generating m-aryloxy phenols from their methoxy-substituted precursors is through demethylation. mdpi.comencyclopedia.pub This reaction involves the cleavage of the methyl-oxygen bond of the methoxy group to form a hydroxyl group. Reagents such as hydrogen bromide in acetic acid or boron tribromide are effective for this transformation. mdpi.comencyclopedia.pub For example, 4-(3-methoxyphenoxy)benzoic acid can be converted to 4-(3-hydroxyphenoxy)benzoic acid by refluxing with hydrogen bromide. mdpi.comencyclopedia.pubnih.gov This resulting m-aryloxy phenol can then be used in further synthetic steps, such as condensation reactions with amines to create complex amide derivatives with potential therapeutic applications. mdpi.comencyclopedia.pub

The ability to selectively deprotect the methoxy group to a phenol provides a strategic advantage in multistep syntheses, allowing for the late-stage introduction of a reactive hydroxyl group for further functionalization. This makes compounds like this compound versatile intermediates in the construction of diverse m-aryloxy phenol-containing molecules.

Integration into Diverse Organic Synthesis Pathways (e.g., Longifolene-derived diphenyl ether carboxylic acids)

The utility of this compound and related structures extends to more specialized areas of organic synthesis. One such example is its incorporation into the synthesis of longifolene-derived diphenyl ether carboxylic acids. mdpi.comresearchgate.net Longifolene, a naturally occurring sesquiterpene, can be transformed through a series of reactions into a phenolic intermediate. mdpi.com This intermediate can then be coupled with a substituted benzoic acid derivative, conceptually similar to the structure of this compound, to form a diphenyl ether linkage.

Medicinal Chemistry Research of 3 3 Methoxyphenoxy Benzoic Acid Scaffold

Structure-Activity Relationship (SAR) Studies of Analogues

The therapeutic potential of a chemical scaffold is often unlocked through systematic structural modifications. For the phenoxybenzoic acid family, including the 3-(3-methoxyphenoxy)benzoic acid core, structure-activity relationship (SAR) studies have been pivotal in identifying derivatives with enhanced biological profiles.

Research into derivatives of the closely related 2-phenoxybenzoic acid scaffold has demonstrated that specific substitutions can significantly enhance anti-inflammatory activity. In one such study, a series of N-arylidene-2-(2-phenoxyphenyl) acetohydrazides were synthesized and evaluated for their ability to reduce inflammation in a carrageenan-induced rat paw edema model. researchgate.net The nature and position of the substituent on the arylidene ring were found to be critical for activity.

The investigation revealed that derivatives featuring a chlorine atom, particularly at the para-position of the benzylidene moiety (Compound 9d), exhibited the most potent and consistent anti-inflammatory effects. researchgate.net This compound showed a reduction in inflammation ranging from 32% to 58% over different time intervals, comparable to the reference drug diclofenac. In contrast, derivatives with hydroxyl or methoxy (B1213986) groups on the arylidene ring generally showed moderate activity. researchgate.net This highlights the importance of electron-withdrawing groups at specific positions for maximizing the anti-inflammatory profile of this scaffold.

Table 1: In Vivo Anti-inflammatory Activity of Selected 2-(2-Phenoxyphenyl) Acetohydrazide Derivatives

CompoundSubstituent (R) on Arylidene Ring% Reduction in Inflammation (Range)
9a 4-OHModerate Activity
9d 4-Cl32 - 58%
9e 2,4-diClModerate to Good Activity
Diclofenac (Reference)35 - 74%

Data sourced from studies on carrageenan-induced rat paw edema. researchgate.net

In a different application of rational design, a related compound, 4-fluoro-2-(2-methoxyphenoxy)benzoic acid, served as a starting material for the synthesis of tricyclic heterocyclic derivatives intended to act as inhibitors of the Colony-Stimulating Factor 1 Receptor (CSF-1R). researchgate.net CSF-1R is a crucial target in immunology and oncology. This targeted synthesis underscores how the core methoxyphenoxybenzoic acid structure can be strategically elaborated to engage with specific and therapeutically relevant biological receptors. researchgate.net

In Vitro Mechanistic Studies of Biological Interactions

Understanding how a compound interacts with biological systems at a molecular level is crucial for its development as a therapeutic agent. In vitro studies on analogues of this compound have begun to illuminate its mechanisms of action, particularly in the realms of inflammation, enzyme inhibition, and antioxidant activity.

Analogues of this compound have shown direct effects on inflammatory processes. As previously mentioned, derivatives of 2-phenoxybenzoic acid have demonstrated significant in vivo anti-inflammatory activity. researchgate.net The carrageenan-induced rat paw edema assay, a standard model for acute inflammation, was used to quantify this effect. The process involves the injection of carrageenan, which triggers an inflammatory cascade involving the release of mediators like histamine, bradykinin, and prostaglandins. The ability of the synthesized acetohydrazide derivatives to reduce the resulting edema, with some compounds achieving up to 58% inhibition, strongly indicates their capacity to interfere with these inflammatory pathways. researchgate.net

Specific enzyme and receptor interactions have been identified for isomers and derivatives of this compound, highlighting the scaffold's potential as a competitive inhibitor in various disease contexts.

A notable finding involves the isomer 2-(3-methoxyphenoxy)benzoic acid , which was identified as a competitive inhibitor of the NS2B-NS3 protease from the Zika virus (ZIKV). researchgate.netresearchgate.net This enzyme is essential for viral replication, making it a prime target for antiviral drug development. The compound exhibited a half-maximal inhibitory concentration (IC50) and a binding affinity (Ki) of 0.49 μM, indicating potent inhibition. researchgate.netresearchgate.net

Table 2: Enzyme and Receptor Inhibitory Activity of (Methoxyphenoxy)benzoic Acid Analogues

Compound/DerivativeTarget Enzyme/ReceptorBiological Activity
2-(3-Methoxyphenoxy)benzoic acid Zika Virus NS2B-NS3 ProteaseKi = 0.49 μM
5-Nitro-2-phenoxybenzoic acid analogues Plasminogen Activator Inhibitor-1 (PAI-1)IC50 = 2.4 - 3.4 μM
Derivatives of 4-fluoro-2-(2-methoxyphenoxy)benzoic acid Colony-Stimulating Factor 1 Receptor (CSF-1R)Inhibitory Activity

Data compiled from multiple research sources. researchgate.netresearchgate.net

While direct experimental data on the antioxidant or free-radical scavenging activity of this compound is limited in the current literature, the antioxidant properties of the broader benzoic acid class are well-documented. The ability of a compound to neutralize reactive oxygen species (ROS) is largely dependent on its chemical structure, specifically the presence and arrangement of substituent groups on the aromatic ring. researchgate.netnih.gov

Studies on various benzoic acid derivatives have established clear structure-activity relationships for antioxidant capacity. researchgate.netnih.gov The number and position of hydroxyl (-OH) and methoxy (-OCH3) groups are critical determinants. For instance, dihydroxybenzoic acids are potent radical scavengers, and the relative position of these groups influences their efficacy. nih.gov The mechanism often involves hydrogen atom transfer (HAT) or sequential proton loss electron transfer (SPLET), where the phenolic proton is donated to neutralize a free radical. preprints.org Given that this compound contains a methoxy group, a feature known to influence electronic properties and contribute to antioxidant potential in related structures, it is plausible that this compound possesses some degree of antioxidant activity, though this requires direct experimental verification. researchgate.netpreprints.org

Lead Compound Identification and Optimization Strategies

The identification of a lead compound is a critical first step in the drug discovery process. A lead compound is a chemical starting point that exhibits a desired biological activity but may have suboptimal properties such as low potency, poor selectivity, or unfavorable pharmacokinetic characteristics. For the this compound scaffold, a hypothetical lead compound could emerge from high-throughput screening of compound libraries or from the rational design based on the known biological targets. Benzoic acid derivatives, in general, are known to possess a wide range of biological activities, including antimicrobial, anti-inflammatory, and antioxidant effects. ontosight.aiontosight.ai

Once a lead compound containing the this compound core is identified, optimization strategies are employed to enhance its drug-like properties. These strategies often involve systematic modifications of the chemical structure and evaluation of the resulting analogs for improved activity and characteristics.

Key Optimization Strategies:

Substitution Pattern Modification: The positions and nature of substituents on the two phenyl rings and the benzoic acid moiety can be altered. For instance, the methoxy group (-OCH3) could be moved to different positions on the phenoxy ring, or replaced with other electron-donating or electron-withdrawing groups to modulate electronic properties and target interactions. The benzoic acid's carboxyl group is a key interaction point and can be esterified or converted to an amide to create prodrugs with improved bioavailability. nih.gov

Isosteric and Bioisosteric Replacement: Functional groups can be replaced with other groups that have similar physical or chemical properties (isosteres) or that produce similar biological responses (bioisosteres). For example, the ether linkage could be replaced with a thioether or an amide to explore different conformational preferences and metabolic stabilities.

Scaffold Hopping: In some cases, the entire this compound scaffold might be replaced with a structurally different scaffold that maintains the key pharmacophoric features required for biological activity. This can lead to the discovery of novel intellectual property and improved drug properties. nih.gov

The following table illustrates potential modifications to a hypothetical lead compound and the rationale behind them.

Modification Rationale Potential Impact
Varying the position of the methoxy groupTo explore the optimal position for target binding and to alter metabolic stability.Changes in potency and pharmacokinetic profile.
Replacing the methoxy group with other substituents (e.g., -Cl, -F, -CH3)To modulate lipophilicity, electronic effects, and steric interactions.Altered binding affinity, selectivity, and ADME properties.
Esterification of the carboxylic acidTo create a prodrug that can be hydrolyzed in vivo to release the active carboxylic acid.Improved oral bioavailability and modified release profile.
Introducing substituents on the benzoic acid ringTo explore additional binding interactions with the target protein.Enhanced potency and selectivity.

Computational Drug Design Applications for Related Benzoic Acid Scaffolds

Computational drug design plays a pivotal role in modern medicinal chemistry, accelerating the process of lead discovery and optimization by providing insights into drug-receptor interactions at a molecular level. nih.gov For benzoic acid scaffolds, including this compound, various computational techniques can be applied.

Key Computational Applications:

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein. For a derivative of this compound, docking studies can help visualize how the molecule fits into the active site of a receptor or enzyme, identifying key hydrogen bonds, hydrophobic interactions, and other forces that contribute to binding affinity. mdpi.com

Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical relationships that correlate the chemical structure of a series of compounds with their biological activity. By developing a QSAR model for a set of this compound analogs, it is possible to predict the activity of novel, unsynthesized compounds, thereby prioritizing the synthesis of the most promising candidates.

Pharmacophore Modeling: A pharmacophore model defines the essential three-dimensional arrangement of functional groups required for biological activity. For a series of active benzoic acid derivatives, a pharmacophore model can be generated to guide the design of new molecules that fit the model and are therefore likely to be active.

Virtual Screening: Large libraries of virtual compounds can be screened against a biological target using techniques like molecular docking and pharmacophore modeling. This allows for the rapid identification of potential hits with diverse chemical scaffolds, including those based on benzoic acid.

ADMET Prediction: Computational models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of compounds. mdpi.com For this compound derivatives, these tools can be used to flag potential liabilities early in the drug discovery process, allowing for chemical modifications to improve the pharmacokinetic and safety profiles.

The table below summarizes the application of these computational methods to the this compound scaffold.

Computational Method Application to this compound Scaffold Expected Outcome
Molecular DockingPredicting the binding mode of analogs within a target's active site.Identification of key interactions and guidance for structural modifications to improve potency.
QSARDeveloping a predictive model for the biological activity of new analogs.Prioritization of synthetic targets and reduction of unnecessary animal testing.
Pharmacophore ModelingDefining the essential features for activity based on known active compounds.Design of novel and structurally diverse compounds with a higher probability of being active.
Virtual ScreeningSearching large compound databases for molecules with similar features to the scaffold.Identification of new lead compounds with potentially different core structures.
ADMET PredictionIn silico assessment of drug-like properties and potential toxicity.Early identification and mitigation of pharmacokinetic and safety issues.

The integration of these computational approaches with traditional medicinal chemistry strategies provides a powerful platform for the efficient discovery and development of novel therapeutics based on the this compound scaffold.

Emerging Applications in Materials Science

Integration into Polymer Synthesis and Design

The chemical structure of 3-(3-methoxyphenoxy)benzoic acid makes it a candidate as a monomer or a modifying agent in the synthesis of various polymers. The presence of the carboxylic acid group allows it to participate in polymerization reactions such as esterification and amidation, which are fundamental to the production of polyesters and polyamides, respectively. These classes of polymers are known for their excellent thermal and mechanical properties.

While specific examples of polymers synthesized directly from this compound are not widely detailed in available literature, it is categorized as a material science and polymer science building block bldpharm.com. This suggests its potential for incorporation into polymer chains to impart specific properties. For instance, the ether linkage in its backbone could enhance the flexibility of the resulting polymer, while the aromatic rings can contribute to thermal stability and rigidity.

In a broader context, benzoic acid and its derivatives are utilized in polymer chemistry. For example, patents describe the creation of curable film-forming compositions by reacting an ethylenically unsaturated, epoxy-functional monomer with benzoic acid justia.com. This process results in a polymeric acrylic binder with reactive hydroxyl groups. Although not specific to this compound, this demonstrates a general pathway where such benzoic acid derivatives could be employed.

Furthermore, a related isomer, 3-(4-methoxyphenoxy)benzoic acid, is noted for its role as a plasticizer in polymer formulations, where it improves flexibility and durability chemimpex.com. This application for a closely related compound suggests that this compound could potentially exhibit similar plasticizing properties, or be used to modify the mechanical properties of polymers.

The table below summarizes the potential roles of this compound in polymer synthesis.

Potential RolePolymer TypeExpected Impact
MonomerPolyesters, PolyamidesIntroduction of flexible ether linkages and aromatic rigidity.
Modifying AgentVarious PolymersAlteration of mechanical properties such as flexibility and durability.
Building BlockSpecialty PolymersCreation of polymers with tailored thermal and mechanical properties.

Potential in Functional Material Development

The development of functional materials, which possess specific and tunable properties for a desired application, is a significant area of materials science. The structural features of this compound indicate its potential for use in creating such materials. Benzoic acid derivatives, in general, are recognized for their diverse chemical and biological properties, making them important in materials science justia.com.

The combination of a hydrophilic carboxylic acid group and a more hydrophobic ether-aromatic portion gives the molecule amphiphilic characteristics, which could be exploited in the design of self-assembling materials or materials with specific surface properties.

While direct research on functional materials derived from this compound is limited, the broader class of benzoic acid polymers is explored for various applications. For example, homopolymers of 3,3',3''-methylidynetris(4-hydroxybenzoic acid) are noted for their thermal stability and chemical resistance, making them suitable for high-performance materials like composites and coatings ontosight.ai. This highlights the potential of incorporating benzoic acid-based structures into materials to enhance their performance characteristics.

The potential applications for functional materials derived from this compound are summarized in the table below.

Potential Functional MaterialKey Structural FeaturePossible Application
Specialty CoatingsAromatic rings, ether linkageEnhanced thermal stability and flexibility.
Self-Assembling SystemsAmphiphilic natureDevelopment of structured films and nanoparticles.
High-Performance CompositesRigid aromatic unitsImprovement of mechanical strength and thermal resistance.

Future Research Directions and Unexplored Avenues

Development of Novel and Efficient Synthetic Routes

The synthesis of diaryl ethers is a cornerstone of medicinal and materials chemistry. Traditional methods for creating the ether linkage in compounds like 3-(3-methoxyphenoxy)benzoic acid often rely on classical Ullmann condensation or Buchwald-Hartwig amination-type C-O coupling reactions. While effective, these methods can sometimes require harsh reaction conditions, expensive catalysts, or have limitations in substrate scope and functional group tolerance.

Future research should prioritize the development of more efficient, cost-effective, and environmentally benign synthetic routes. This could involve:

Catalyst Innovation: Exploring the use of earth-abundant metal catalysts (e.g., copper, iron) with novel ligand systems to facilitate the C-O bond formation under milder conditions.

Flow Chemistry: Implementing continuous flow technologies for the synthesis of this compound and its derivatives. This approach can offer improved reaction control, scalability, and safety.

Photoredox Catalysis: Investigating light-mediated synthetic methods, which can provide unique reactivity and selectivity under ambient temperatures.

Enzymatic Synthesis: Exploring the potential of engineered enzymes to catalyze the formation of the diaryl ether bond, offering a highly specific and green alternative to traditional chemical methods.

Comprehensive Mechanistic Studies of Biological Activities at the Molecular Level

The diaryl ether motif is a privileged scaffold in drug discovery, appearing in numerous compounds with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. However, the specific biological targets and mechanisms of action for this compound are yet to be elucidated.

A crucial area of future research will be to undertake comprehensive mechanistic studies to understand how this molecule and its derivatives interact with biological systems. This would entail:

Target Identification: Employing techniques such as chemical proteomics and affinity-based probes to identify the specific protein targets of this compound derivatives.

Enzyme Inhibition Assays: Screening against panels of relevant enzymes, such as kinases, proteases, or metabolic enzymes, to determine potential inhibitory activities.

Cellular Pathway Analysis: Utilizing transcriptomics, proteomics, and metabolomics to map the cellular pathways modulated by the compound, providing insights into its mode of action.

Structural Biology: Co-crystallizing active derivatives with their protein targets to visualize the binding interactions at the atomic level, which is invaluable for structure-based drug design.

Exploration of Diverse Derivatization Strategies

The core structure of this compound offers multiple points for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR). The benzoic acid moiety and the two phenyl rings can be functionalized to fine-tune the compound's physicochemical properties and biological activity.

Future derivatization strategies should focus on:

Bioisosteric Replacement: Substituting key functional groups with bioisosteres to improve potency, selectivity, or pharmacokinetic properties. For example, the carboxylic acid could be replaced with a tetrazole or hydroxamic acid.

Scaffold Hopping: Using the diaryl ether core as a starting point to design and synthesize novel scaffolds with potentially different biological profiles.

Combinatorial Chemistry: Creating libraries of derivatives by systematically varying substituents on the aromatic rings to rapidly explore the chemical space and identify potent and selective analogs.

Conformational Constraint: Introducing rigid elements into the structure to lock the molecule into a specific conformation, which can enhance binding affinity for a particular target.

Modification Site Potential Derivatives Rationale for Derivatization
Benzoic Acid GroupEsters, Amides, Tetrazoles, SulfonamidesModulate solubility, cell permeability, and target interaction.
Methoxy-substituted Phenyl RingHydroxy, Amino, Halogen, Alkyl groupsAlter electronic properties, hydrogen bonding capacity, and metabolic stability.
Unsubstituted Phenyl RingHalogens, Nitro groups, Cyano groupsInfluence binding affinity and selectivity through electronic and steric effects.

Advanced Computational Methodologies for Predictive Modeling

In modern drug discovery and materials science, computational modeling plays a pivotal role in accelerating the design and discovery process. For this compound, the application of advanced computational techniques can provide valuable insights and guide experimental efforts.

Future research should leverage these methodologies to:

Quantitative Structure-Activity Relationship (QSAR): Develop predictive QSAR models to correlate the structural features of derivatives with their biological activity, enabling the rational design of more potent compounds.

Molecular Docking and Dynamics: Perform in silico screening of virtual libraries against known protein targets and use molecular dynamics simulations to understand the binding modes and stability of ligand-protein complexes.

Pharmacophore Modeling: Generate pharmacophore models based on known active compounds to identify the essential structural features required for biological activity.

ADMET Prediction: Utilize computational tools to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of novel derivatives, helping to prioritize compounds with favorable drug-like profiles for synthesis and testing.

Discovery of Novel Applications in Interdisciplinary Fields

While the primary focus for diaryl ether compounds has often been in medicinal chemistry, the unique structural and electronic properties of molecules like this compound suggest potential applications in other scientific disciplines.

Future exploratory research could uncover novel applications in:

Materials Science: Investigating the use of this compound or its polymers as components in advanced materials, such as heat-resistant polymers, liquid crystals, or organic light-emitting diodes (OLEDs). The diaryl ether linkage can impart thermal stability and specific conformational properties.

Agrochemicals: Screening derivatives for herbicidal, fungicidal, or insecticidal activity, as the diaryl ether scaffold is present in some commercial pesticides.

Chemical Sensing: Designing and synthesizing derivatives that can act as selective chemosensors for detecting specific metal ions or small molecules through changes in their optical or electrochemical properties.

Environmental Chemistry: Exploring the potential for derivatives to be used in applications such as environmental remediation or as tracers in environmental studies, contingent on their stability and detection properties.

Q & A

Q. What are the common synthetic routes for preparing 3-(3-methoxyphenoxy)benzoic acid, and what factors influence the choice of reaction conditions?

  • Methodological Answer : Synthesis typically involves coupling reactions between 3-hydroxybenzoic acid derivatives and substituted phenols. For example:
  • Step 1 : Deprotonation of 3-hydroxybenzoic acid with a base (e.g., K₂CO₃) to form a phenoxide ion.
  • Step 2 : Reaction with 3-methoxyphenyl bromide in a polar aprotic solvent (e.g., DMF) under reflux .
  • Key Factors : Solvent polarity, reaction temperature, and steric hindrance from substituents influence yield and regioselectivity.

Q. How can spectroscopic techniques (e.g., NMR, IR) confirm the structure of this compound?

  • Methodological Answer :
  • ¹H NMR : Identify methoxy (-OCH₃) singlet at ~3.8 ppm and aromatic protons split into distinct patterns due to substitution.
  • IR : Carboxylic acid (C=O stretch at ~1680 cm⁻¹) and ether (C-O-C at ~1250 cm⁻¹) functional groups validate the structure.
  • Reference Data : Compare with structurally similar compounds (e.g., 3-(2-methoxyphenyl)benzoic acid, InChI: InChI=1S/C14H12O3/c1-17-13-8-3-2-7-12(13)10-5-4-6-11(9-10)14(15)16/h2-9H,1H3,(H,15,16) ).

Q. What are the key physicochemical properties of this compound, and how do they impact experimental handling?

  • Methodological Answer :
  • Solubility : Limited solubility in water; soluble in DMSO or methanol, requiring sonication for dissolution .
  • Melting Point : Expected range 140–160°C (analogous to 3,5-bis(trifluoromethyl)benzoic acid, mp 140–144°C ).
  • Handling : Use inert atmosphere for air-sensitive reactions; store at room temperature in sealed containers .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction using SHELX software be optimized for determining the crystal structure of this compound?

  • Methodological Answer :
  • Data Collection : Use high-resolution synchrotron radiation to resolve light atoms (e.g., oxygen in methoxy groups).
  • Refinement : Apply SHELXL’s restraints for disordered solvent molecules and anisotropic displacement parameters .
  • Validation : Cross-check with Hirshfeld surface analysis to confirm hydrogen-bonding networks .

Q. What strategies resolve discrepancies in reported biological activities of this compound derivatives across studies?

  • Methodological Answer :
  • Purity Assessment : Use HPLC-MS to rule out impurities (e.g., residual starting materials) affecting bioactivity .
  • Experimental Controls : Standardize cell culture conditions (e.g., pH, serum concentration) to minimize variability in enzyme inhibition assays .
  • Meta-Analysis : Compare datasets using tools like PCA to identify outlier studies or confounding variables .

Q. How does the electronic nature of substituents influence the reactivity of this compound in catalytic coupling reactions?

  • Methodological Answer :
  • Electron-Donating Effects : Methoxy groups enhance electron density on the aromatic ring, favoring electrophilic substitution at the para position.
  • Catalyst Screening : Test Pd/C or CuI catalysts for Suzuki-Miyaura couplings; optimize ligand-to-metal ratios for cross-coupling efficiency .
  • Kinetic Studies : Monitor reaction progress via in-situ IR to identify rate-limiting steps .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.